4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
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Overview
Description
- It belongs to the class of arylpyridinecarboxylates .
- The compound’s structure consists of a pyridine ring fused with a carboxylate group and a methylphenyl substituent.
- While its exact applications vary, it plays a role in pharmaceutical research and synthetic chemistry.
4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an aldehyde (such as 4-methylbenzaldehyde) with a hydroxylamine derivative (methoxyimino hydrochloride) followed by cyclization.
Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and acid catalysts.
Industrial Production: Although not widely produced industrially, research laboratories synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the dihydro derivative.
Scientific Research Applications
Medicine: Researchers explore its potential as a drug candidate due to its structural features and biological activity.
Chemistry: It serves as a building block for more complex molecules.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other arylpyridinecarboxylates, such as related derivatives with different substituents, exhibit varying properties.
Uniqueness: Its unique combination of substituents and functional groups sets it apart from other compounds in its class.
Properties
CAS No. |
145071-48-3 |
---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(4-methylphenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-12-5-7-14(8-6-12)20-15(18)17-9-3-4-13(11-17)10-16-19-2/h4-8,10H,3,9,11H2,1-2H3/b16-10+ |
InChI Key |
KQJPLIWYFOPKDL-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)/C=N/OC |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
Origin of Product |
United States |
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